![molecular formula C13H9ClN4 B1461238 3-氯-6-[4-(1H-吡唑-1-基)苯基]吡啶嗪 CAS No. 1175632-86-6](/img/structure/B1461238.png)
3-氯-6-[4-(1H-吡唑-1-基)苯基]吡啶嗪
描述
3-chloro-6-[4-(1{H}-pyrazol-1-yl)phenyl]pyridazine is a useful research compound. Its molecular formula is C13H9ClN4 and its molecular weight is 256.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-6-[4-(1{H}-pyrazol-1-yl)phenyl]pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-6-[4-(1{H}-pyrazol-1-yl)phenyl]pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药理活性
包括“3-氯-6-(4-吡唑-1-基苯基)吡啶嗪”在内的吡啶嗪衍生物已被发现具有广泛的药理活性 . 该核心也被称为“神奇核心”,因为它产生了具有多种药效学特征的许多化合物 .
心血管药物
吡啶嗪酮,吡啶嗪的衍生物,最初是在寻找心血管药物的过程中被发现的 . 它已被发现具有降血压特性 .
农用化学品
该化合物也已被用于农用化学品 . 它已被发现具有拒食剂特性 .
抗菌和抗真菌特性
据报道,大量吡啶嗪酮,包括“3-氯-6-(4-吡唑-1-基苯基)吡啶嗪”,具有抗菌和抗真菌特性 .
止痛和抗炎特性
该化合物已被发现具有止痛和抗炎特性 . 它已被用作环氧合酶抑制剂 .
抗糖尿病特性
抗癌特性
神经系统疾病
作用机制
Target of Action
Similar compounds have been known to interact with various biological targets such as glycine transporter 1 and DNA .
Mode of Action
It has been suggested that similar compounds can interact with their targets through intermolecular hydrogen bonds . In the case of DNA interaction, these compounds bind moderately with CT-DNA and their binding constants are in the order of 10^4 M^-1 .
Biochemical Pathways
Similar compounds have been known to interact with dna and form adducts with glutathione .
Result of Action
Similar compounds have shown some activity against the mcf-7 breast cancer cells .
生化分析
Biochemical Properties
3-Chloro-6-[4-(1{H}-pyrazol-1-yl)phenyl]pyridazine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to bind to calf thymus DNA (CT-DNA) with moderate affinity, as evidenced by UV-Visible absorption and fluorescence spectroscopy studies . The binding constants are in the order of 10^4 M^-1, indicating a stable interaction. Additionally, 3-Chloro-6-[4-(1{H}-pyrazol-1-yl)phenyl]pyridazine forms adducts with glutathione through S coordination, replacing a halide group . These interactions suggest that the compound can modulate the activity of DNA and glutathione-related enzymes.
Cellular Effects
The effects of 3-Chloro-6-[4-(1{H}-pyrazol-1-yl)phenyl]pyridazine on various cell types and cellular processes have been studied extensively. In breast cancer cell lines such as MCF-7, the compound exhibits moderate cytotoxicity with IC50 values ranging from 39.9 to 59.2 µM . This indicates that 3-Chloro-6-[4-(1{H}-pyrazol-1-yl)phenyl]pyridazine can influence cell viability and proliferation. Furthermore, the compound’s interaction with DNA suggests potential effects on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, 3-Chloro-6-[4-(1{H}-pyrazol-1-yl)phenyl]pyridazine exerts its effects through binding interactions with biomolecules. The compound binds to DNA via minor groove interactions, displacing Hoechst dye from the DNA’s minor grooves . This binding can lead to changes in gene expression and enzyme activity. Additionally, the formation of glutathione adducts indicates that 3-Chloro-6-[4-(1{H}-pyrazol-1-yl)phenyl]pyridazine can modulate redox reactions and enzyme functions related to glutathione metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-6-[4-(1{H}-pyrazol-1-yl)phenyl]pyridazine have been observed to change over time. The compound demonstrates good solvolysis stability in PBS buffer and DMSO over 24 hours This stability is crucial for long-term studies and ensures consistent results
Metabolic Pathways
3-Chloro-6-[4-(1{H}-pyrazol-1-yl)phenyl]pyridazine is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound’s interaction with glutathione suggests its involvement in redox reactions and detoxification processes . Additionally, its binding to DNA indicates potential effects on metabolic flux and metabolite levels, influencing cellular metabolism.
Transport and Distribution
The transport and distribution of 3-Chloro-6-[4-(1{H}-pyrazol-1-yl)phenyl]pyridazine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to bind to DNA and glutathione suggests that it may be transported to the nucleus and cytoplasm, respectively . Understanding these interactions is crucial for determining the compound’s localization and accumulation in specific cellular compartments.
Subcellular Localization
The subcellular localization of 3-Chloro-6-[4-(1{H}-pyrazol-1-yl)phenyl]pyridazine is influenced by targeting signals and post-translational modifications. The compound’s binding to DNA suggests its localization in the nucleus, where it can modulate gene expression and DNA-related processes . Additionally, its interaction with glutathione indicates potential localization in the cytoplasm, affecting redox reactions and enzyme functions.
属性
IUPAC Name |
3-chloro-6-(4-pyrazol-1-ylphenyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4/c14-13-7-6-12(16-17-13)10-2-4-11(5-3-10)18-9-1-8-15-18/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAPEFREZUQFEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C3=NN=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


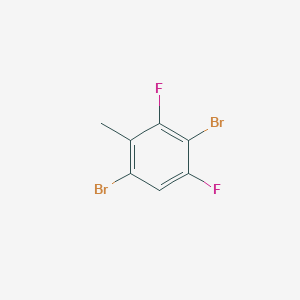
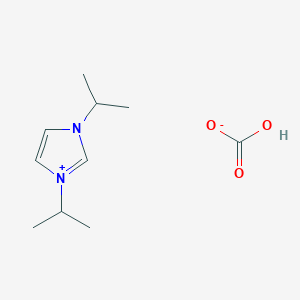
![Tert-butyl 4-[2,5-difluoro-4-(methoxycarbonyl)phenyl]piperazine-1-carboxylate](/img/structure/B1461158.png)
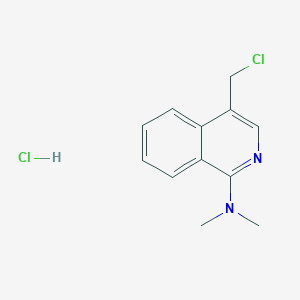
![rac-[(1R,2R)-2-(pyridin-3-yl)cyclopropyl]methanamine dihydrochloride, trans](/img/structure/B1461160.png)


![rac-tert-butyl (3aR,6aR)-5-benzyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B1461163.png)
![1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1461165.png)
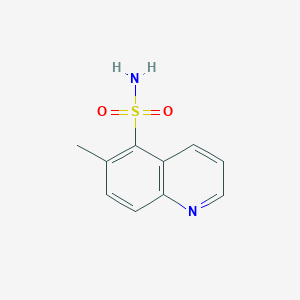
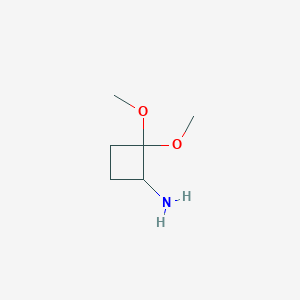
![7-(Trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1461172.png)
![4-Chloro-2-[(Z)-(dimethylhydrazinylidene)methyl]phenol](/img/structure/B1461173.png)

